molecular formula C7H9N3S2 B12355322 3-(5-Methylthiophen-2-yl)-2,3-dihydro-1,2,4-thiadiazol-5-amine

3-(5-Methylthiophen-2-yl)-2,3-dihydro-1,2,4-thiadiazol-5-amine

Cat. No.: B12355322
M. Wt: 199.3 g/mol
InChI Key: XEYSIVGXKKUWGF-UHFFFAOYSA-N
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Description

3-(5-methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine is a heterocyclic compound that features a thiophene ring substituted with a methyl group and a thiadiazole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-methylthiophene-2-carboxylic acid hydrazide with thiophosgene under controlled conditions to form the thiadiazole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(5-methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiophene and thiadiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used in the presence of catalysts like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Introduction of halogens or other electrophilic groups.

Scientific Research Applications

3-(5-methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 3-(5-methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in oxidative stress pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2,5-dimethylthiophene and 3-methylthiophene share structural similarities.

    Thiadiazole derivatives: Compounds such as 2,5-dihydro-1,2,4-thiadiazole and 3,5-dimethyl-1,2,4-thiadiazole are structurally related.

Uniqueness

3-(5-methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine is unique due to the combination of the thiophene and thiadiazole rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H9N3S2

Molecular Weight

199.3 g/mol

IUPAC Name

3-(5-methylthiophen-2-yl)-2,3-dihydro-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C7H9N3S2/c1-4-2-3-5(11-4)6-9-7(8)12-10-6/h2-3,6,10H,1H3,(H2,8,9)

InChI Key

XEYSIVGXKKUWGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2NSC(=N2)N

Origin of Product

United States

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